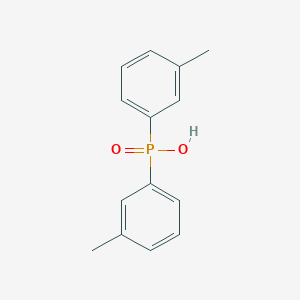

Bis(3-methylphenyl)phosphinic acid

Description

Properties

CAS No. |

57906-75-9 |

|---|---|

Molecular Formula |

C14H15O2P |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

bis(3-methylphenyl)phosphinic acid |

InChI |

InChI=1S/C14H15O2P/c1-11-5-3-7-13(9-11)17(15,16)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,15,16) |

InChI Key |

DMYUIWLPXRKHAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)P(=O)(C2=CC=CC(=C2)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acid Derivatives

Structural and Electronic Properties

- Bis(aminomethyl)phosphinic Acid Derivatives: These compounds, such as aminomethyl(N-n-hexylaminomethyl)phosphinic acid, exhibit competitive inhibition against bacterial ureases (e.g., Sporosarcina pasteurii and Proteus mirabilis) with Ki values as low as 108 nM . Substituent size and symmetry significantly affect activity; monosubstituted methyl derivatives (e.g., compound 8) show higher potency than dimethyl or tetramethyl analogs .

- Diphenylphosphinic Acid : Lacks methyl groups, resulting in lower steric hindrance and higher acidity compared to Bis(3-methylphenyl)phosphinic acid. Used in epoxy resin formulations (e.g., diphenylphosphinic acid anhydride) for flame-retardant materials .

- Bis(perfluoroalkyl)phosphinic Acids : Fluorinated derivatives (e.g., bis(pentafluoroethyl)phosphinic acid) are highly electronegative, enhancing their utility in chlorination reactions and industrial processes .

Key Findings :

- Methyl substituents at the meta position (3-methylphenyl) may enhance steric interactions in enzyme binding compared to unsubstituted phenyl groups, as seen in urease inhibitors .

- Symmetrical dimethyl substitution reduces potency due to steric clashes, whereas monosubstitution optimizes enzyme-inhibitor interactions .

Physicochemical Properties

- Acidity : Phosphinic acids (pKa ~1.5–2.5) are more acidic than carboxylic acids (pKa ~4–5) due to the electron-withdrawing P=O group . This compound’s acidity is moderated by the electron-donating methyl groups, likely higher than diphenylphosphinic acid (pKa ~2.1) but lower than perfluorinated analogs .

- Lipophilicity : The 3-methylphenyl groups increase hydrophobicity (logP ~3.5 estimated), comparable to bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272, logP ~4.2), a commercial extractant for rare earth metals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(3-methylphenyl)phosphinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via phosphorylation of 3-methylphenol derivatives using phosphorus trichloride or via acid-catalyzed ester hydrolysis. Optimization of stoichiometry (e.g., molar ratios of aryl groups to phosphorus precursors) and reaction temperature (80–120°C) is critical to minimize byproducts like phosphonic acid derivatives. Purity (>95%) can be achieved through recrystallization in polar aprotic solvents (e.g., dimethylformamide) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly P NMR, is essential for confirming the phosphinic acid structure (typical δ range: 15–25 ppm). Pairing this with High-Performance Liquid Chromatography (HPLC) using a C18 column and UV detection at 254 nm ensures purity validation. Mass spectrometry (ESI-MS) further confirms molecular weight with minimal fragmentation .

Q. How can researchers mitigate hydrolysis risks during storage and handling of this compound?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in airtight containers at 3–8°C to prevent moisture absorption. Pre-treatment of solvents with molecular sieves and conducting reactions in anhydrous conditions (e.g., glovebox) reduces hydrolysis. Regular Karl Fischer titration ensures solvent dryness .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for tailored ligand properties?

- Methodological Answer : A 2 factorial design can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, varying Pd catalyst concentrations (0.5–2 mol%) and reaction times (12–24 hrs) in cross-coupling reactions identifies optimal conditions for generating bidentate ligands. Response surface methodology (RSM) further refines interactions between variables .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) results may arise from differing heating rates (5°C/min vs. 10°C/min) or sample preparation. Replicate studies using differential scanning calorimetry (DSC) under standardized conditions (N atmosphere, 10°C/min) can clarify decomposition pathways. Pair with computational models (DFT) to predict stability under varied environments .

Q. How does this compound interact with transition metals in catalytic systems, and what mechanistic insights support these observations?

- Methodological Answer : The phosphinic acid group acts as a weak-field ligand, facilitating reversible coordination with Pd or Cu centers. In situ X-ray absorption spectroscopy (XAS) and cyclic voltammetry reveal oxidation-state-dependent binding. For example, Pd(II) complexes show higher stability constants (log K = 4.2–5.8) compared to Pd(0), impacting catalytic cycles in cross-coupling reactions .

Q. What environmental risk assessment frameworks are applicable to this compound in academic research?

- Methodological Answer : Follow OECD Guidelines 301 (Biodegradation) and 211 (Daphnia magna toxicity) to evaluate ecotoxicity. Use high-resolution mass spectrometry (HRMS) to track degradation products in simulated wastewater. Compare results against regulatory thresholds (e.g., REACH SVHC criteria) to classify hazards .

Q. How can researchers integrate this compound into theoretical frameworks for novel material design?

- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity in polymer matrices or metal-organic frameworks (MOFs). Validate predictions with experimental data (e.g., X-ray crystallography for MOF structures) to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.